molecular formula C18H18N4O2 B11143909 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11143909
M. Wt: 322.4 g/mol
InChI Key: GVZHWCXTOMNGHA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridylmethyl group, and a pyrazole carboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Attachment of the pyridylmethyl group: This can be done using a pyridylmethyl halide in the presence of a base.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-amine
  • 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-thiol

Uniqueness

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides potential for various chemical modifications, while the pyrazole carboxamide core is crucial for its biological interactions.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-13-4-3-9-19-11-13)10-16(21-22)14-5-7-15(24-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

GVZHWCXTOMNGHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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